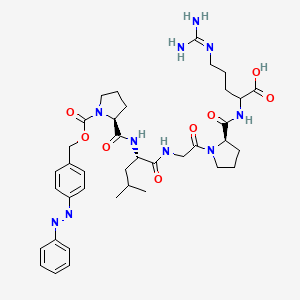

Collagenase-Chromophore-SubstrateComponent A

Description

Properties

Molecular Formula |

C38H52N10O8 |

|---|---|

Molecular Weight |

776.9 g/mol |

IUPAC Name |

5-(diaminomethylideneamino)-2-[[(2R)-1-[2-[[(2S)-4-methyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |

InChI |

InChI=1S/C38H52N10O8/c1-24(2)21-29(33(50)42-22-32(49)47-19-7-12-30(47)34(51)43-28(36(53)54)11-6-18-41-37(39)40)44-35(52)31-13-8-20-48(31)38(55)56-23-25-14-16-27(17-15-25)46-45-26-9-4-3-5-10-26/h3-5,9-10,14-17,24,28-31H,6-8,11-13,18-23H2,1-2H3,(H,42,50)(H,43,51)(H,44,52)(H,53,54)(H4,39,40,41)/t28?,29-,30+,31-/m0/s1 |

InChI Key |

WLJYNHBZKOQNNI-ROFHDCNCSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@@H]1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4 |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Collagenase-Chromophore-Substrate Component A involves the coupling of 4-Phenylazobenzyloxycarbonyl (PAZ) with a peptide sequence Pro-Leu-Gly-Pro-D-Arg. The reaction typically occurs in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired peptide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Collagenase-Chromophore-Substrate Component A primarily undergoes enzymatic cleavage reactions. The collagenase enzyme specifically cleaves the peptide bond between the leucine and glycine residues in the substrate .

Common Reagents and Conditions:

Reagents: Tris HCl buffer, methanol, calcium chloride, citric acid, ethyl acetate, sodium sulfate.

Conditions: The enzymatic reaction is typically carried out at 25°C and pH 7.1.

Major Products: The cleavage of Collagenase-Chromophore-Substrate Component A by collagenase results in the formation of two major products: PAZ-Pro-Leu-OH and Gly-Pro-D-Arg .

Scientific Research Applications

Collagenase-Chromophore-Substrate Component A is widely used in various scientific research fields:

Mechanism of Action

The mechanism of action of Collagenase-Chromophore-Substrate Component A involves its specific cleavage by collagenase enzymes. The enzyme recognizes and binds to the peptide sequence Pro-Leu-Gly-Pro-D-Arg, cleaving the bond between leucine and glycine. This cleavage results in the release of the chromophore PAZ-Pro-Leu-OH, which can be quantitatively measured using spectrophotometry .

Comparison with Similar Compounds

- 4-Phenylazobenzyloxycarbonyl-Pro-Leu-OH

- Z-Gly-Pro-Gly-Gly-Pro-Ala-OH

Comparison: Collagenase-Chromophore-Substrate Component A is unique due to its specific peptide sequence and chromophore group, which allows for highly sensitive and specific detection of collagenase activity. Other similar compounds may lack the chromophore group or have different peptide sequences, resulting in varying degrees of sensitivity and specificity in collagenase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.